molecular formula C20H22ClNO2 B14929350 4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide

4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide

Cat. No.: B14929350
M. Wt: 343.8 g/mol
InChI Key: YSOOLBQPDSDFME-UHFFFAOYSA-N
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Description

4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a cyclohexyl group, and a benzamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with cyclohexylamine and benzoyl chloride to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted phenoxy derivatives.

Scientific Research Applications

4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with a similar phenoxy structure.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another herbicide with a similar mode of action.

    4-chlorophenoxyacetic acid: A compound with similar chemical properties and applications.

Uniqueness

4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexyl and benzamide moieties differentiate it from other phenoxy compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.

Properties

Molecular Formula

C20H22ClNO2

Molecular Weight

343.8 g/mol

IUPAC Name

4-[(2-chlorophenoxy)methyl]-N-cyclohexylbenzamide

InChI

InChI=1S/C20H22ClNO2/c21-18-8-4-5-9-19(18)24-14-15-10-12-16(13-11-15)20(23)22-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2,(H,22,23)

InChI Key

YSOOLBQPDSDFME-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Cl

Origin of Product

United States

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